N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE
Overview
Description
N-(3-{[4-(4-Nitrophenyl)piperazino]carbonyl}phenyl)benzamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a benzamide moiety.
Scientific Research Applications
N-(3-{[4-(4-Nitrophenyl)piperazino]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(4-Nitrophenyl)piperazino]carbonyl}phenyl)benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a nitrophenyl group.
Coupling with Benzamide: The resulting nitrophenylpiperazine is then coupled with 3-aminobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(4-Nitrophenyl)piperazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in the synthesis of melanin. The nitrophenyl group interacts with the active site of tyrosinase, preventing the conversion of tyrosine to melanin intermediates. This inhibition is crucial in controlling melanin production and can be beneficial in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- 1-(4-Nitrophenyl)piperazine
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-(3-{[4-(4-Nitrophenyl)piperazino]carbonyl}phenyl)benzamide is unique due to its specific structure that combines a nitrophenyl group with a piperazine ring and a benzamide moiety. This unique combination allows it to effectively inhibit tyrosinase, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(18-5-2-1-3-6-18)25-20-8-4-7-19(17-20)24(30)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(31)32/h1-12,17H,13-16H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFROSCWMSSPJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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